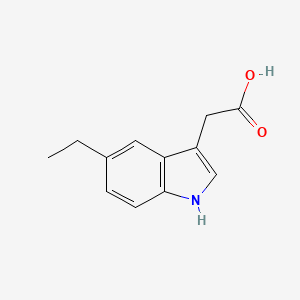

2-(5-ethyl-1H-indol-3-yl)acetic acid

描述

Significance of the Indole (B1671886) Nucleus in Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a fundamental component of numerous biologically active compounds. wisdomlib.orgresearchgate.net Its unique structure allows for various types of interactions, including hydrophobic and hydrogen bonding, which are crucial for binding to biological macromolecules like proteins and nucleic acids. researchgate.net This versatile core is found in a wide array of natural products and synthetic molecules that exhibit significant pharmacological properties. nih.gov

Prominent examples of indole-containing molecules with profound biological roles include the essential amino acid tryptophan, which serves as a precursor to many important metabolites. nih.govscribd.com In mammals, tryptophan is metabolized into the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a critical role in the central nervous system, as well as in the cardiovascular and gastrointestinal systems. nih.gov Other notable indole alkaloids derived from plants, such as strychnine (B123637) and the psychoactive compound lysergic acid diethylamide (LSD), further underscore the biological importance of this heterocyclic system. scribd.com The indole scaffold is also a key structural element in many approved drugs, highlighting its importance in drug discovery and development. researchgate.netimpactfactor.org

Overview of Indole-3-Acetic Acid (IAA) and its Analogues in Biological Systems

Indole-3-acetic acid (IAA) is the most common and extensively studied naturally occurring plant hormone of the auxin class. wikipedia.orgclinisciences.com It is a derivative of indole, featuring a carboxymethyl group at the third position of the indole ring. wikipedia.orguscnk.com IAA is a pivotal signaling molecule that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation. wikipedia.orguscnk.comnih.gov It is primarily synthesized in the apical buds and young leaves of plants from the amino acid tryptophan through several independent biosynthetic pathways. wikipedia.orgnih.gov

The profound effects of IAA on plant physiology have spurred significant research into its analogues, which are structurally similar compounds. These analogues can be naturally occurring or synthetically derived and often exhibit similar or modified biological activities. uscnk.comgoogle.com For instance, indole-3-butyric acid (IBA) and 1-naphthaleneacetic acid (NAA) are synthetic auxin analogs that are more stable than IAA and are widely used in horticulture to promote root formation. uscnk.com The study of IAA analogues has also led to the development of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). uscnk.com In microorganisms, IAA and its analogues can act as signaling molecules in plant-microbe interactions, influencing plant growth and sometimes contributing to pathogenesis. nih.gov The investigation of various substituted IAA analogues continues to be an active area of research, aiming to understand their mechanisms of action and explore their potential applications in agriculture and medicine. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(5-ethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXOHBRBIAQHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568046 | |

| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52531-12-1 | |

| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Biological Activities and Pharmacological Potential of 2 5 Ethyl 1h Indol 3 Yl Acetic Acid and Analogues

Plant Physiology and Agricultural Applications

Indole-3-acetic acid (IAA) is the most prevalent and well-studied natural plant hormone of the auxin class, playing a central role in nearly every aspect of plant growth and development, including cell division, elongation, and differentiation. wikipedia.orgmdpi.com The specific biological effects of IAA and its synthetic analogues are fundamental to their applications in agriculture and horticulture.

Role as Plant Growth Regulator and Auxin Analogue

2-(5-ethyl-1H-indol-3-yl)acetic acid is a synthetic analogue of Indole-3-acetic acid (IAA). wikipedia.org Like other auxins, its primary role is to modulate plant growth. The basic structure of IAA consists of an indole (B1671886) ring with a carboxymethyl substituent. wikipedia.org Modifications to this structure, such as the addition of an ethyl group at the 5-position of the indole ring, can alter the compound's activity, stability, and transport within the plant.

Synthetic auxins are valuable in agriculture because they are often more stable and longer-lasting than the naturally occurring IAA. nih.gov The structure-activity relationship of auxin analogues is complex; for instance, substitutions at the 4-position of the indole nucleus, such as with chlorine (4-Cl-IAA) or a methyl group (4-CH₃-IAA), have been shown to result in strong root-promoting activity. oup.com While direct comparative studies on the 5-ethyl analogue are not as prevalent, it is understood that such substitutions modify the electronic and steric properties of the molecule, thereby influencing its interaction with auxin receptors like TIR1/AFB proteins. nih.gov This interaction is the critical first step in a signaling cascade that leads to the regulation of gene expression and subsequent physiological responses. nih.gov

Some synthetic auxins are designed as "proauxins," which are chemically modified to facilitate their diffusion into specific plant tissues where they are then cleaved to release a functional auxin. oup.com This strategy improves the delivery and efficacy of the hormone. oup.com

Influence on Root Development and Overall Plant Vigor

However, the effect of auxins on root growth is highly concentration-dependent. While low concentrations are stimulatory, high concentrations of IAA can inhibit root elongation. researchgate.netnih.gov This inhibitory effect is mediated by the auxin-induced production of another plant hormone, ethylene, which causes roots to swell and cease elongating. nih.gov The balance and crosstalk between auxin and other hormones are therefore critical for normal root architecture.

Table 1: Effect of Indole-3-Acetic Acid (IAA) on Pea Root Growth This table is interactive. Click on the headers to sort.

| Treatment (mg/L IAA) | Root Length (cm) | Number of Lateral Roots |

|---|---|---|

| Control (0) | 8.5 | 15 |

| 0.5 | 6.2 | 25 |

| 1.0 | 5.1 | 28 |

| 2.0 | 4.0 | 30 |

Data derived from studies on Pisum sativum, illustrating the typical dose-dependent effect of auxin on root elongation and lateral root formation. High concentrations inhibit primary root length while promoting lateral root initiation. researchgate.net

Impact on Plant Signaling Pathways and Stress Responses

Plants respond to environmental stresses such as drought, salinity, and low light by modulating their hormonal balance. mdpi.comnih.gov Auxin signaling is intricately connected with other hormone pathways, including those of abscisic acid (ABA) and jasmonic acid (JA), to orchestrate a coordinated response to stress. mdpi.comnih.gov

For instance, under drought conditions, the application of IAA has been shown to improve drought tolerance in white clover and wheat by activating stress-responsive genes and inhibiting genes associated with senescence. nih.govresearchgate.net IAA can help plants maintain their relative water content and fresh weight under water-deficient conditions. researchgate.net Similarly, auxin plays a role in the response to low light stress; reduced light can lead to decreased IAA levels and transport from the shoot to the roots, resulting in reduced lateral root development. mdpi.com

The interaction between IAA and melatonin (B1676174) is another key aspect of stress signaling. mdpi.com At low concentrations, melatonin can promote IAA synthesis and act as an auxin analogue, promoting root growth. mdpi.com This synergistic relationship highlights the complexity of the signaling networks that govern plant adaptation. As an IAA analogue, this compound is expected to participate in these signaling pathways, potentially influencing a plant's ability to withstand various environmental challenges.

Utility in Horticulture and Crop Production

The practical applications of auxins in horticulture and crop production are extensive. They are used to:

Promote rooting of cuttings for vegetative propagation. oup.com

Induce flowering and fruiting. nih.gov

Prevent premature fruit drop. nih.gov

Produce parthenocarpic (seedless) fruit. nih.gov

Act as herbicides at high concentrations. nih.gov

Synthetic auxins are particularly useful due to their stability and targeted effects. The specific activity of an analogue depends on its chemical structure. For example, studies have shown that different fluorinated and chlorinated IAA analogues possess varying degrees of auxin and antiauxin activities. oup.com While specific data on the large-scale utility of this compound is limited, its structural similarity to active auxins suggests its potential use in the aforementioned applications. Its efficacy would depend on factors like its optimal concentration, method of application, and the specific plant species.

Broad-Spectrum Pharmaceutical and Therapeutic Relevance

Beyond its role in plant biology, the parent compound, Indole-3-acetic acid (IAA), and its derivatives are gaining attention for their potential therapeutic applications in mammals. IAA is known to be a tryptophan-derived metabolite produced by gut microbiota. nih.govmdpi.com

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory and antioxidant activities of Indole-3-acetic acid (IAA). nih.govmdpi.com Studies on RAW264.7 macrophages, a cell line used to study inflammation, have shown that IAA can significantly reduce the production of pro-inflammatory molecules. mdpi.com

When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response, macrophages produce inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO). nih.govmdpi.com IAA treatment has been found to suppress the expression of these molecules. nih.govmdpi.com The mechanism involves mitigating the activation of nuclear factor kappa B (NF-κB), a key transcription factor that controls the expression of inflammatory genes. mdpi.com

Furthermore, IAA demonstrates antioxidant properties by directly scavenging reactive oxygen species (ROS) and by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects. mdpi.com

Given that the core indole-3-acetic acid structure is responsible for these effects, it is plausible that analogues such as this compound could retain or even possess enhanced anti-inflammatory properties. The ethyl group at the 5-position could influence its absorption, metabolism, and interaction with molecular targets, warranting further investigation into its therapeutic potential. Studies on other simple organic molecules like ethyl acetate (B1210297) have also shown anti-inflammatory effects, suggesting that different chemical moieties can contribute to this activity. nih.gov

Table 2: Anti-inflammatory Effects of Indole-3-Acetic Acid (IAA) on LPS-Stimulated Macrophages This table is interactive. Click on the headers to sort.

| Inflammatory Mediator | Effect of IAA Treatment | Mechanism of Action |

|---|---|---|

| Interleukin-1β (IL-1β) | Decreased Expression | Inhibition of NF-κB, Induction of HO-1 |

| Interleukin-6 (IL-6) | Decreased Expression | Inhibition of NF-κB, Induction of HO-1 |

| Nitric Oxide (NO) | Decreased Production | Suppression of iNOS expression |

| Reactive Oxygen Species (ROS) | Decreased Levels | Direct scavenging activity |

Data synthesized from in vitro studies demonstrating the key anti-inflammatory and antioxidant actions of IAA. nih.govmdpi.com

Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-1, COX-2)

The cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are key mediators of inflammation through the synthesis of prostaglandins. nih.gov COX-1 is a constitutively expressed enzyme involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammatory processes. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. nih.gov

Analogues of this compound have been investigated for their COX-inhibitory activity. Etodolac, a well-known NSAID, is chemically described as (R,S) 2-[1,8-diethyl-1,3,4-tetrahydropyrano(3,4-b)indole-1-yl] acetic acid and is considered partially selective for COX-2. nih.gov The development of dual inhibitors of COX and 5-lipoxygenase (5-LOX) is an emerging strategy to develop safer anti-inflammatory agents. nih.govnih.gov One such promising dual inhibitor is ML3000, or [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, which has undergone clinical trials. nih.gov The search for new anti-inflammatory agents has also led to the synthesis of various indole-based compounds with potential COX-inhibitory effects.

Antimicrobial Efficacy

Indole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov The parent compound, indole-3-acetic acid (IAA), has been shown to impact biofilm formation and virulence in pathogens like Pseudomonas aeruginosa. nih.gov

Antibacterial Activity Against Pathogens

The antibacterial potential of indole acetic acid analogues has been demonstrated in several studies. A series of Schiff base triazoles derived from Indole-3-acetic acid were synthesized and evaluated for their antibacterial activity against various strains. nih.gov Notably, compounds with electron-withdrawing groups on the aromatic ring showed significant activity. nih.gov For instance, some of these synthetic molecules were effective against Pseudomonas aeruginosa, E. coli, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study focused on α,ω-di-(5-bromoindole-3-carboxamido)spermine, which exhibited intrinsic antimicrobial activity against Staphylococcus aureus and MRSA. mdpi.com Furthermore, indole-3-acetic acid itself has been shown to be an effective antibiofilm agent against P. aeruginosa. nih.gov The antibacterial activity of acetic acid has also been documented, showing efficacy against a range of bacterial pathogens, including those relevant to burn wound infections. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Indole-3-Acetic Acid Derived Schiff Base Triazoles Against Various Bacterial Strains

| Compound | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) | S. aureus (μg/mL) |

|---|---|---|---|

| 5a | >25 | 6.25 | >25 |

| 5b | 12.5 | 6.25 | >25 |

| 5c | >25 | 12.5 | >25 |

| 5d | >25 | 12.5 | >25 |

| 5e | 3.12 | 25 | >25 |

| 5f | >25 | 3.12 | 25 |

| 5g | >25 | 6.25 | 25 |

| Ciprofloxacin | 3.12 | 3.12 | 6.25 |

Data sourced from a study on indole acetic acid-based tri-azo moieties. nih.gov

Antifungal Studies

The antifungal properties of indole derivatives have also been a subject of investigation. In a study on indole acetic acid-derived Schiff base triazoles, only one compound, 5e, showed inhibitory activity against a single fungal strain with a zone of inhibition greater than 6 mm. nih.gov Other research has explored 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which have demonstrated activity against various plant pathogenic fungi. mdpi.com For example, these compounds were tested against Fusarium oxysporum f. sp. cucumerinum, Cercospora arachidicola, and Physalospora piricola, among others. mdpi.com Additionally, volatile organic compounds produced by the endophytic fungus Daldinia eschscholtzii, including indole derivatives, have shown antifungal activity against Colletotrichum acutatum. nih.gov The ethyl acetate extract of the fungus Paecilomyces sp., which contains various secondary metabolites, has also demonstrated antifungal effects against Rhizoctonia solani. nih.gov

Antiviral Investigations

The antiviral potential of indole derivatives has been explored against several viruses. One study reported on an indole-3-carboxylic acid derivative that exhibited an antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound, at a concentration of 52.0 μM, completely inhibited the replication of the virus. nih.gov Another area of research has been the development of indole derivatives as inhibitors of HIV-1. A study on acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol identified compounds that interfered with the viral transcriptional step of HIV-1 replication. nih.gov

Anticancer and Cytotoxic Effects

Indole-based compounds are well-represented among anticancer agents. nih.gov The oxidative activation of indole-3-acetic acid (IAA) and its derivatives by horseradish peroxidase (HRP) can produce cytotoxic species, suggesting a potential role for these compounds in cancer therapy. nih.gov This IAA/HRP system has been shown to induce lipid peroxidation, DNA damage, and loss of colony-forming ability in cultured mammalian cells. nih.gov

The cytotoxic effects of various indole analogues have been evaluated. For instance, a cobalt(II) complex of [2-(2-hydroxyphenylazo)-1H-indol-3-yl]-acetic acid demonstrated greater activity against human colon carcinoma HCT116 cells, acute lymphoblastic leukemia MOLT-4 cells, and MCF-7 breast cancer cells than the parent ligand. rsc.org Furthermore, a series of novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives showed cytotoxicity against the MCF-7 breast cancer cell line, with some compounds exhibiting a half-maximal effective concentration (EC50) below 10 µM, while showing less toxicity to normal cells. nih.gov

Inhibition of Cancer Cell Proliferation

The ability of indole derivatives to inhibit the proliferation of cancer cells is a key aspect of their anticancer potential. A study on a series of indole-aryl amide derivatives of 2-(1H-indol-3-yl)acetic acid found that one compound was able to selectively induce toxicity toward HT29, a malignant colon cell line, without affecting healthy human intestine cells. mdpi.com This compound was also observed to cause an accumulation of HT29 cells in the G0/G1 phase of the cell cycle in a dose-dependent manner. mdpi.com

Other studies have also highlighted the antiproliferative effects of indole derivatives. For example, 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in breast cancer cells. mdpi.com The cytotoxic activity of ethyl acetate extracts of Chromolaena odorata, which contains various phytochemicals including indoles, has been demonstrated to prevent the proliferation and induce apoptosis of MCF-7 and T47D breast cancer cells. nih.gov

Table 2: Cytotoxicity (EC50) of 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives against MCF-7 Breast Cancer Cells

| Compound | EC50 (μM) |

|---|---|

| 5a | 8.2 |

| 5d | 4.7 |

| 5l | 9.5 |

Data sourced from a study on 5-hydroxyindole-3-carboxylic acid and ester derivatives. nih.gov

Targeting Tubulin Polymerization

The indole nucleus is a core structure in several compounds known to interact with the tubulin-colchicine binding site, thereby inhibiting tubulin polymerization and arresting the cell cycle. However, based on current scientific literature, there is no specific research available that details the direct activity of this compound on tubulin polymerization. While other indole derivatives have been investigated for their anti-tubulin effects, the specific impact of the 5-ethyl substitution on the indole-3-acetic acid scaffold in this context remains to be elucidated.

Antioxidant Capacity

The indole-3-acetic acid (IAA) scaffold is recognized for its antioxidant properties, which are generally attributed to the indole ring's ability to donate a hydrogen atom from the N-H group, thereby neutralizing free radicals. This inherent capacity helps in mitigating oxidative stress. While the antioxidant potential of the parent compound, IAA, and various other derivatives is established, specific quantitative studies detailing the antioxidant capacity of this compound, such as its efficacy in radical scavenging assays (e.g., DPPH, ABTS) or its effect on cellular oxidative stress markers, are not extensively documented in the available literature. The presence of the electron-donating ethyl group at the C-5 position could theoretically influence the electron density of the indole ring system and potentially modulate its antioxidant activity, though experimental verification is required.

Enzyme Inhibitory Activities

The this compound scaffold is a versatile pharmacophore that has been explored for its potential to inhibit various enzyme systems critical in pathophysiology.

Ectonucleotidases, including Ecto-nucleotide pyrophosphatase/phosphodiesterases (ENPPs), ecto-5'-nucleotidase (e5'NT or CD73), and tissue-nonspecific alkaline phosphatase (h-TNAP), are key enzymes that regulate extracellular nucleotide and adenosine (B11128) levels. Their overexpression in tumor microenvironments leads to increased adenosine, which promotes tumor growth and immune evasion. nih.govresearchgate.net Consequently, inhibitors of these enzymes are promising targets for cancer therapy. researchgate.net

A recent study focused on the synthesis and evaluation of a series of indole acetic acid sulfonate derivatives as inhibitors of these enzymes. nih.gov These analogues, which share the core indole-3-acetic acid structure, have demonstrated significant inhibitory potential. The core pharmacophore responsible for this activity includes the indole ring, a carboxamide group, and a sulfonate group. nih.gov The inhibitory potency was found to be highly dependent on the nature of the substitution on the main scaffold. nih.gov

Several derivatives exhibited potent, sub-micromolar inhibition against the targeted enzymes. nih.gov For instance, specific substitutions led to compounds with significantly enhanced activity compared to standard inhibitors. researchgate.net

Table 1: Inhibitory Activity (IC₅₀) of Indole Acetic Acid Sulfonate Analogues against Ectonucleotidases

| Compound | Target Enzyme | IC₅₀ (µM) ± SEM |

|---|---|---|

| 5c | h-e5'NT | 0.37 ± 0.03 |

| 5e | h-ENPP1 | 0.32 ± 0.01 |

| 5g | h-TNAP | 0.59 ± 0.08 |

| 5i | r-e5'NT | 0.81 ± 0.05 |

| 5j | h-ENPP3 | 0.62 ± 0.003 |

| Suramin (Standard) | h-ENPP1 | >30 |

| Sulfamic Acid (Standard) | h-e5'NT | 42.7 ± 1.5 |

| Levamisole (Standard) | h-TNAP | 21.6 ± 0.9 |

Data sourced from a study on indole acetic acid sulfonate derivatives. nih.govresearchgate.net

The structure-activity relationship (SAR) analysis revealed that substitutions at the para position of a phenyl ring with an electron-withdrawing group like fluorine (as in compound 5c) enhanced activity against h-e5'NT. nih.gov Furthermore, the addition of a biphenyl (B1667301) ring (compound 5e) resulted in a 58-fold increase in activity against h-ENPP1 compared to the standard inhibitor, suramin. nih.gov These findings underscore the potential of the indole-3-acetic acid framework in designing potent ectonucleotidase inhibitors.

The Gretchen Hagen3 (GH3) family of enzymes are plant-specific acyl-amido synthetases that play a crucial role in hormone homeostasis by conjugating amino acids to auxins like indole-3-acetic acid (IAA). nih.govnih.gov This process inactivates the auxin, thereby regulating plant growth and development. Rice GH3-8, for example, is an auxin-responsive gene that encodes an IAA-amido synthetase, preventing the accumulation of free IAA. nih.gov

While IAA and its analogues are natural substrates for GH3 enzymes, specific derivatives can also act as inhibitors. The crystal structure of a GH3-1 enzyme from grapevine (Vitis vinifera) was determined in a complex with a potent inhibitor, adenosine-5′-[2-(1H-indol-3-yl)ethyl]phosphate (AIEP). nih.gov This inhibitor acts as a transition-state mimic of the auxin-amino acid conjugation reaction. The study identified key residues within the active site involved in binding the acyl group, amino acid, and ATP, providing a structural basis for designing new inhibitors or more effective synthetic auxins. nih.gov Modeling of IAA and other synthetic auxins into the active site suggested why certain synthetic auxins are more effective in plants, likely due to being poor substrates for these conjugating enzymes. nih.gov This research highlights a dual role for indole acetic acid derivatives as both substrates and potential inhibitors of GH3 proteins, a critical aspect for developing novel plant growth regulators.

The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of protein kinases. ijptjournal.com Various indole derivatives have been developed as inhibitors of different protein kinases involved in cell signaling pathways, particularly in cancer.

For example, novel 1,2,4,7-tetra-substituted indole derivatives have been synthesized as potent inhibitors of AKT1, a key kinase in the PI3K/AKT signaling pathway. These compounds were shown to inhibit the phosphorylation of the downstream GSK3 protein. ijptjournal.com Other research has identified indole derivatives as a new class of effective inhibitors against the human protein kinase CK2, a constitutively active serine/threonine kinase involved in cell growth and proliferation. ijptjournal.com While direct inhibitory data for this compound against specific protein kinases is not available, the established activity of its analogues suggests the potential of this chemical class.

Table 2: Protein Kinase Inhibitory Activity of Selected Indole Analogues

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 1,2,4,7-tetra-substituted indoles | AKT1 | Potent inhibitory behavior and inhibition of downstream GSK3 phosphorylation. ijptjournal.com |

Neurodegenerative Disorder Interventions

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) has driven the development of multi-target-directed ligands (MTDLs). The indole framework is a prominent scaffold in this area due to its ability to interact with various targets implicated in AD pathology, such as cholinesterases (AChE and BuChE) and the aggregation of amyloid-β (Aβ) peptides. nih.govnih.gov

A study on a novel series of indole-based compounds evaluated them as anti-Alzheimer's and anti-neuroinflammatory agents. nih.gov The investigation revealed several compounds with potent, dual inhibitory activity against both AChE and BuChE in the nanomolar range. For example, a p-chlorophenyl chalcone (B49325) derivative of indole (compound 5b) showed stronger AChE inhibition than the reference drug donepezil (B133215) and was a potent BuChE inhibitor. nih.gov The same compound also demonstrated the ability to inhibit the self-induced aggregation of Aβ₁₋₄₂ peptides, a key pathological hallmark of AD. nih.gov

Another study focused on indole-based sulfonamide derivatives, which also showed significant potential as cholinesterase inhibitors. tandfonline.com These findings suggest that modifying the indole acetic acid scaffold can yield potent agents for AD therapy. The presence of an electron-donating group at the C-5 position of the indole ring, such as the ethyl group in this compound, has been suggested to be favorable for neuroprotective effects, although this specific compound has not been explicitly tested in these studies.

Table 3: Anti-Alzheimer's Activity of Selected Indole Analogues

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 5b | AChE | 27.54 |

| BuChE | 36.85 | |

| 6b | AChE | 29.33 |

| BuChE | 41.17 | |

| Donepezil (Reference) | AChE | 55.39 |

| BuChE | 219.36 |

Data sourced from a study on indole-based chalcone derivatives. nih.gov

Tau-Aggregation Induced Toxicity Inhibition

The aggregation of the microtubule-associated protein Tau is a significant hallmark of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. mpg.denih.gov The inhibition of Tau aggregation is therefore considered a promising therapeutic strategy. mpg.de Research has identified various small molecules that can interfere with this process. nih.govresearchgate.net

One such inhibitor is BSc3094, a phenylthiazolyl-hydrazide derivative, which has demonstrated significant efficacy in reducing Tau aggregation and phosphorylation. mpg.de In a study using a transgenic mouse model (rTg4510), treatment with BSc3094 led to a notable decrease in the levels of phosphorylated and sarkosyl-insoluble Tau. mpg.de Furthermore, the treatment improved cognitive function and reduced anxiety-like behaviors in these mice. mpg.de These findings suggest that inhibiting Tau aggregation can ameliorate disease-related symptoms. mpg.de

The mechanism of Tau aggregation inhibitors can be broadly categorized into covalent and non-covalent interactions. nih.gov Non-covalent inhibitors, which are structurally diverse, can interact with Tau monomers and depress their propensity to aggregate. nih.gov The identification of specific sequence segments within the Tau protein, such as VQIINK and VQIVYK, that drive its aggregation has enabled the structure-based design of inhibitors. escholarship.org Inhibitors designed based on the VQIINK segment have been shown to effectively inhibit both Tau aggregation and the seeding of intracellular Tau aggregation by exogenous fibrils. escholarship.org

While direct research on this compound in this specific context is not extensively documented in the provided results, the broader class of indole derivatives has been investigated for various neurological activities. The development of brain-penetrant derivatives of potent Tau aggregation inhibitors like BSc3094 is an active area of future research. mpg.de

Other Emerging Therapeutic Applications

Antidiabetic Potential

Indole derivatives have emerged as a significant class of compounds with potential antidiabetic properties. sci-hub.se Research has explored various analogues of indole-3-acetic acid for their ability to modulate key pathways involved in diabetes. For instance, a series of indole-3-acetamides were synthesized and evaluated for their antihyperglycemic activity. nih.govresearchgate.net Several of these compounds exhibited good to moderate inhibition of the α-amylase enzyme, which is involved in carbohydrate digestion. researchgate.net One particularly active compound from this series demonstrated an IC50 value of 1.09 ± 0.11 μM against α-amylase, comparable to the standard drug acarbose. researchgate.net

Furthermore, some indole derivatives have been identified as potential dual PPARα/γ agonists, which are therapeutic targets for managing hyperglycemia and hyperlipidemia in type 2 diabetes. sci-hub.se Another mechanism of action for certain indole derivatives involves the inhibition of protein kinase C β2 or the formation of advanced glycation end products (AGEs). sci-hub.se The ethanolic extract of Guizotia abyssinica, which contains various chemical compounds, has been shown to reduce blood glucose levels and inhibit α-amylase in a dose-dependent manner in diabetic rats. mdpi.com Similarly, a fraction of Vernonia anthelmintica seeds demonstrated significant antidiabetic and antihyperlipidemic properties in streptozotocin-induced diabetic rats. nih.gov

Table 1: Antidiabetic Activity of Selected Indole Analogues

| Compound/Extract | Target/Model | Activity | Reference |

|---|---|---|---|

| Indole-3-acetamide derivative | α-amylase | IC50 = 1.09 ± 0.11 μM | researchgate.net |

| Guizotia abyssinica extract | Diabetic Rats | Reduced blood glucose | mdpi.com |

| Vernonia anthelmintica seed fraction | Diabetic Rats | Antidiabetic & Antihyperlipidemic | nih.gov |

| Indole derivatives | PPARα/γ | Agonist activity | sci-hub.se |

Antihypertensive Research

The potential for indole-related compounds to influence blood pressure has been an area of scientific inquiry. A study investigating the effects of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, a synthetic analogue of melatonin, on patients with stage 1 arterial hypertension and sleep disturbances showed promising results. researchgate.net When administered in combination with an ACE inhibitor (ramipril), the melatonin analogue led to significant improvements in the clinical condition of hypertensive patients, including positive changes in systemic hemodynamics and functional arterial stiffness. researchgate.net This suggests that targeting pathways related to circadian rhythms, potentially through melatonin analogues, could be a beneficial component of antihypertensive therapy. researchgate.net

It is worth noting that some psychoactive substances, like psilocybin, which also have an indole core structure, can cause transient increases in heart rate and blood pressure. wikipedia.org This highlights the complex and varied cardiovascular effects that can be elicited by different indole derivatives.

Anticonvulsant Properties

Several studies have highlighted the potential of various heterocyclic compounds, including those with structures analogous to components of this compound, as anticonvulsant agents. Research into derivatives of 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3,3-diphenyl-propionic acid has identified compounds with a broad spectrum of anticonvulsant activity in preclinical models. nih.gov One such compound displayed significant efficacy in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models, with a better safety profile than some commonly used antiepileptic drugs. nih.gov The proposed mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium channels. nih.gov

Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. mdpi.com The most active compound in this series demonstrated potent activity in both the MES and 6 Hz seizure tests, with a plausible mechanism involving interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Other research has identified new compounds with both anticonvulsant and antinociceptive properties within a group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. nih.gov The simplification of complex molecules has also led to the identification of lead molecules, such as 1-diethylamino-3-phenylprop-2-en-1-one, for the development of novel anticonvulsants. mdpi.com

Table 2: Anticonvulsant Activity of Selected Analogues

| Compound Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 3,3-Diphenyl-propionamide derivative | MES, scPTZ, 6-Hz | Broad-spectrum activity, better safety profile than some standard drugs. | nih.gov |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | MES, 6-Hz | Potent activity, interacts with sodium and calcium channels. | mdpi.com |

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | MES, scPTZ, 6-Hz | Broad-spectrum anticonvulsant properties. | nih.gov |

| 1-Diethylamino-3-phenylprop-2-en-1-one | MES, scPTZ | Identified as a lead molecule for novel anticonvulsants. | mdpi.com |

Antileishmanial Activity

Indole-based compounds and their analogues have demonstrated significant potential as antileishmanial agents. Research has shown that certain indole derivatives are active against various Leishmania species. tandfonline.com For instance, two 3-(α-azolylbenzyl)indoles, an imidazole (B134444) derivative (PM17) and a triazole analogue (PM19), were highly active against both axenic and intracellular amastigotes of Leishmania mexicana. tandfonline.com In a mouse model of L. major leishmaniasis, administration of PM17 resulted in a substantial reduction in the parasite burden in the spleen, liver, and lymph nodes. tandfonline.com The mechanism of action for PM17 was linked to the inhibition of ergosterol (B1671047) biosynthesis. tandfonline.com

Other studies have explored different classes of compounds with antileishmanial properties. Semi-synthetic derivatives from natural products, such as FGS-16, have shown promising activity against L. guyanensis and L. amazonensis with a favorable selectivity index. scientiaplena.org.br Analogues of lapachol (B1674495) also exhibited significant activity against promastigotes of L. amazonensis and L. braziliensis. nih.gov Furthermore, a series of 5-nitroindazole (B105863) derivatives were tested against L. amazonensis, with some compounds showing activity comparable to Amphotericin B against intracellular amastigotes. nih.gov The synthesis and evaluation of 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin (B372448) derivatives also identified compounds with good activity against multiple Leishmania species. researchgate.net

Table 3: Antileishmanial Activity of Selected Indole Analogues and Other Compounds

| Compound/Derivative | Leishmania Species | Activity/Key Findings | Reference |

|---|---|---|---|

| 3-(α-azolylbenzyl)indole (PM17) | L. mexicana, L. major | High activity against amastigotes, reduced parasite burden in vivo. | tandfonline.com |

| FGS-16 | L. guyanensis, L. amazonensis | Promising activity with a good selectivity index. | scientiaplena.org.br |

| Lapachol analogues | L. amazonensis, L. braziliensis | Significant activity against promastigotes. | nih.gov |

| 5-Nitroindazole derivatives | L. amazonensis | Activity comparable to Amphotericin B against intracellular amastigotes. | nih.gov |

| 2-Hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives | L. infantum, L. amazonensis, L. braziliensis | Good activity against promastigotes. | researchgate.net |

Structure Activity Relationship Sar Studies of 2 5 Ethyl 1h Indol 3 Yl Acetic Acid and Indole Acetic Acid Derivatives

Influence of Indole (B1671886) Ring Substituents on Biological Activity

The substitution pattern on the indole nucleus is a key determinant of the biological activity of indole acetic acid derivatives. The nature, position, and electronic properties of these substituents can dramatically alter the compound's interaction with biological targets.

Impact of Ethyl Group Position and Presence

The presence and location of an ethyl group, as seen in the subject compound 2-(5-ethyl-1H-indol-3-yl)acetic acid, are significant for its activity. Studies on various indole derivatives indicate that substitution at the 5-position of the indole ring is generally favorable for activity. youtube.com Specifically, substituents such as methyl and dimethylamino groups at the 5-position result in compounds that are more active than the unsubstituted analogs. youtube.compharmacy180.com

Research has shown that for certain diindole compounds, substituting the N-H of the indole with an ethyl group rather than a methyl group led to an increase in inhibitory rates. nih.gov While direct comparisons of ethyl positional isomers are limited in the provided literature, the general trend suggests that alkyl substitution on the indole ring, particularly at the 5-position, is a viable strategy for enhancing biological activity. youtube.com The introduction of a long-chain alkyl group at the alpha position of the acetic acid side chain has also been found to increase affinity for certain receptors. frontiersin.org

Table 1: Effect of Alkyl and Related Substituents on Indole Acetic Acid Activity

| Position | Substituent | Effect on Activity | Source(s) |

| 5 | -CH3, -N(CH3)2 | More active than unsubstituted analog | youtube.compharmacy180.com |

| N1 | -CH2CH3 | Increased inhibitory rates compared to -CH3 in some diindoles | nih.gov |

| α (side chain) | Long-chain alkyl | Increased affinity for TIR1 receptor | frontiersin.org |

Effects of Halogenation and Other Substituents

Halogenation of the indole ring is a common strategy to modulate the biological profile of indole acetic acid derivatives. The introduction of halogen atoms like fluorine (F), chlorine (Cl), and bromine (Br) can significantly impact activity, often due to their electronic and steric properties.

For instance, 4-chloro-indole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin that is more potent than the widespread indole-3-acetic acid (IAA) in some bioassays. frontiersin.orgoup.com The presence of a fluorine atom at the para position of a substituent group has been shown to enhance activity by increasing potency. nih.gov Similarly, N-benzoyl derivatives substituted at the para-position with -F or -Cl groups are among the more active compounds in their class. youtube.com

In a series of newly synthesized derivatives, a compound substituted with chloro and methyl groups at the ortho and para positions, respectively, showed increased inhibitory potential. rsc.org The electronegative effect of chlorine was noted as a contributing factor. rsc.org Furthermore, compounds substituted with a trifluoromethyl (CF3) group, a common bioisostere for halogens, have demonstrated significant success in inhibitory activity. frontiersin.org Bromine substitution at the 5-position has also been explored, though in some diindole structures, a hydrogen atom at this position resulted in higher herbicidal activity. nih.gov

Table 2: Influence of Halogen and Related Substituents on Biological Activity

| Position | Substituent | Observed Effect | Source(s) |

| 4 | -Cl | More active than IAA in some bioassays | frontiersin.orgoup.com |

| 5 | -F | More active than unsubstituted analog | youtube.com |

| 5 | -Br | Lower activity than -H in some diindoles | nih.gov |

| Para (on N-benzoyl) | -F, -Cl, -CF3 | More active derivatives | youtube.com |

| Ortho/Para (on substituent) | -Cl / -CH3 | Increased inhibitory potential | rsc.org |

| General | -CF3 | Successful inhibitory activity | frontiersin.org |

Role of Amino and Methoxy (B1213986) Groups

The introduction of amino and methoxy groups onto the indole ring has been shown to be a highly effective strategy for increasing biological activity. Structure-activity relationship studies consistently demonstrate that a methoxy group (-OCH3) at the 5-position of the indole nucleus leads to compounds with greater activity than those with dimethylamino, methyl, or hydrogen at the same position. pharmacy180.com

The ranking of substituents at the 5-position in terms of increasing anti-inflammatory activity has been established as: 5-OCH3 > N(CH3)2 > CH3 > H. pharmacy180.com This highlights the significant positive contribution of the methoxy group. Methoxy-activated indoles, particularly those with methoxy groups at the C4 and C6 positions, are considered important scaffolds for creating molecules with a wide range of biological activities. researchgate.net

Significance of Substituents at Positions 2, 4, 6, and 7 of the Indole Moiety

Substitutions at various other positions on the indole moiety also play a crucial role in determining biological activity.

Position 2: The presence of a methyl group at the 2-position can make the compound much more active than analogs with an aryl substituent at the same position. youtube.compharmacy180.com However, SAR studies on N-piperidinyl indoles revealed that 2-substituted derivatives generally exhibit higher binding affinities and function as full agonists at the nociceptin (B549756) opioid peptide (NOP) receptor, whereas 3-substituted analogs tend to be partial agonists. nih.gov

Position 4: Both electron-donating and electron-withdrawing groups at the C4-position have been shown to yield products with high efficacy in certain reaction classes. acs.org The natural auxin 4-chloroindole-3-acetic acid demonstrates that this position is viable for potent substitutions. oup.com

Position 6: Shifting a substituent to the C6-position of the indole ring has been found to produce excellent results, regardless of whether the group is electron-donating or electron-withdrawing. acs.org In studies of bis-indole compounds, the linkage between the indole rings (e.g., 6-6', 5-6', 6-5', or 5-5') significantly affected activity, with alternative linkages reducing potency compared to the 6-6' linkage. nih.gov

Position 7: Substitution at the C7-position of the indole ring appears to have no significant negative effect on reactivity and enantioselectivity in certain catalytic reactions. acs.org In one study, replacing a carbon at the 7-position of the indole ring with a nitrogen atom was shown to enhance inhibitory activity against a specific enzyme. frontiersin.org

Modification of the Acetic Acid Side Chain and its Derivatives

Alterations to the acetic acid side chain attached at the 3-position of the indole ring are fundamental to the structure-activity relationship of this class of compounds.

Impact of Carboxylic Acid Function Variations on Target Affinity

The carboxylic acid group is a critical feature for the biological activity of indole acetic acid derivatives. Its replacement with other acidic functionalities typically leads to a decrease in activity. youtube.compharmacy180.com For example, amide analogs are often found to be inactive. youtube.com

However, modifications that maintain or mimic the acidic character can be successful. In one study, indole acetic acid derivatives were converted into sulfonate derivatives, where the core structure included a carboxamide group, leading to potent enzyme inhibitors. nih.govrsc.org This indicates that while a direct amide replacement of the carboxylic acid may be detrimental, incorporating it into a larger functional group can restore or even enhance activity. rsc.org The conversion of the carboxylic acid to its methyl ester is a common synthetic step, which can be reversed to yield the active acid form. nih.govnih.gov The essential nature of the carboxylic acid is further underscored by the fact that its presence is a defining feature of arylalkanoic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com

Role of Ester and Amide Derivatives in Cellular Uptake and Activation

The carboxylic acid moiety of indole-3-acetic acids is a key determinant of their biological activity, but its polar nature can limit passage across lipophilic cell membranes. To overcome this, ester and amide derivatives are frequently synthesized as prodrugs. nih.govarkat-usa.org A prodrug is an inactive or less active molecule that is converted into the active form within the body, often at the target site.

Esterification or amidation of the carboxyl group masks its polarity, increasing the compound's lipophilicity and enhancing its ability to diffuse across cellular membranes. Once inside the cell, ubiquitous intracellular enzymes such as esterases or amidases cleave the ester or amide bond, respectively. This enzymatic action releases the parent carboxylic acid—the active form of the drug—allowing it to interact with its intracellular target. arkat-usa.orgnih.gov

This strategy has been successfully applied to indomethacin (B1671933), a well-known anti-inflammatory drug containing an indole core. Studies have shown that converting indomethacin's carboxylic acid to various ester and amide derivatives can transform it into a highly selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov Primary and secondary amide analogues of indomethacin were found to be particularly potent COX-2 inhibitors, acting as slow, tight-binding inhibitors. nih.gov This conversion not only modulates activity and selectivity but can also be a strategy to reduce gastrointestinal side effects associated with the parent acidic drug. nih.gov Similarly, other indole derivatives have been developed as prodrugs for targeted cancer therapy, where they are activated by specific enzymes like horseradish peroxidase (HRP). nih.gov

Importance of Alkyl Linker Length and Branching

The alkyl linker, such as the acetic acid side chain in this compound, plays a critical role in orienting the molecule within a target's binding site. The length and branching of this linker can significantly impact biological activity.

Research on various indole derivatives demonstrates the sensitivity of target receptors to linker modifications. For example, in a series of cannabimimetic indoles, the length of the N-1 alkyl side chain was found to be crucial for high-affinity binding to cannabinoid receptors CB1 and CB2. nih.gov Optimal binding for both receptors occurred with a five-carbon side chain, while extending the chain to a heptyl group led to a dramatic decrease in binding affinity. nih.gov This suggests the existence of a specific hydrophobic pocket in the receptor that can only accommodate a certain chain length.

Stereochemical Considerations in Biological Activity

Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between enantiomers—molecules that are mirror images of each other. Consequently, the stereochemistry of a drug molecule can have a profound impact on its biological activity. researchgate.net A pair of enantiomers can exhibit significantly different potency, efficacy, and even pharmacological effects. researchgate.net

For indole derivatives, particularly those with a chiral center in the side chain, one enantiomer often displays significantly higher activity than the other. The enantioselective aza-Friedel–Crafts reaction, for instance, is a method used to produce specific enantiopure 3-aminomethylindole derivatives which possess a tetrasubstituted chiral carbon center and exhibit notable bioactivities. acs.org The development of such catalytic enantioselective methods is crucial for accessing the more active enantiomer of a chiral drug. researchgate.netacs.org This highlights the necessity of considering stereochemistry in the design and synthesis of new indole acetic acid analogues to optimize their therapeutic potential.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are indispensable tools for elucidating the structure-activity relationships of drug candidates at a molecular level. nih.govnih.gov These methods allow researchers to visualize and analyze how a ligand, such as this compound, might bind to its protein target, providing insights that guide the synthesis of more effective analogues.

Prediction of Binding Affinities to Target Proteins (e.g., COX-2)

Molecular docking software can predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. isfcppharmaspire.comfrontiersin.org A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and higher potential inhibitory activity. dntb.gov.ua

Numerous studies have used molecular docking to predict the binding affinities of indole derivatives to the COX-2 enzyme, a key target in inflammation. nih.govmdpi.combionaturajournal.com These computational predictions help in prioritizing which novel compounds should be synthesized and tested in the lab. For example, docking studies on various NSAIDs have shown that selective COX-2 inhibitors like etoricoxib (B1671761) exhibit stronger binding affinities (more negative binding energies) towards COX-2 compared to non-selective inhibitors. bionaturajournal.com

Table 1: Predicted Binding Affinities of Various Ligands to COX-2

| Compound/Drug | Docking Score (kcal/mol) | Target Protein | Reference |

| Etoricoxib | -11.22 | COX-2 | bionaturajournal.com |

| Celecoxib | -8.8 | COX-2 | researchgate.net |

| Diclofenac | -8.08 | COX-2 | bionaturajournal.com |

| Indomethacin | -7.7 | COX-2 | researchgate.net |

| Ibuprofen | - | 4PH9 (COX-2) | nih.gov |

| Meloxicam | - | 4M11 (COX-2) | nih.gov |

Note: Binding energies are highly dependent on the specific software, protein structure file (PDB ID), and parameters used, so direct comparison across different studies should be done with caution. A dash indicates data was presented graphically or not specified numerically in the source.

Ligand-Protein Interaction Analysis and Binding Modes

Beyond predicting affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand in the active site of the protein. isfcppharmaspire.com For indole derivatives targeting COX-2, these interactions typically include:

Hydrogen Bonds: The carboxylic acid moiety is often crucial for forming hydrogen bonds with key residues in the COX-2 active site, such as Tyrosine (Tyr) 355 and Serine (Ser) 530. mdpi.comphcogcommn.org

Hydrophobic Interactions: The indole ring and its substituents, like the ethyl group at the 5-position, fit into hydrophobic pockets within the enzyme's binding channel, interacting with non-polar amino acid residues like Leucine (Leu), Alanine (Ala), Valine (Val), and Isoleucine (Ile). nih.govmdpi.com

Pi-Stacking or Pi-Cation Interactions: The aromatic indole ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like Tyr or Phenylalanine (Phe).

Analysis of these binding modes helps explain why certain structural modifications enhance or diminish activity. For instance, the larger side pocket in COX-2 compared to COX-1 allows for bulkier substituents on the inhibitor, a feature often exploited in the design of selective COX-2 inhibitors. nih.govbionaturajournal.com Docking studies on indomethacin derivatives show that the amide and ester groups can form specific interactions that contribute to their COX-2 selectivity. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering novel drug candidates. researchgate.net A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

This model is created based on the structures of known active compounds or the ligand-protein complex itself. researchgate.net Once a pharmacophore model is established, it is used as a 3D query to rapidly search large digital libraries of chemical compounds in a process called virtual screening. researchgate.netnih.gov Compounds from the library that match the pharmacophore model are identified as "hits" and are then subjected to further analysis, such as more detailed molecular docking and, eventually, laboratory synthesis and testing. researchgate.net This approach significantly accelerates the drug discovery process by efficiently filtering vast chemical spaces to identify promising new molecular scaffolds, such as novel indole acylguanidines that were discovered as potent BACE1 inhibitors through this methodology. researchgate.net

Mechanisms of Action and Molecular Interactions

Cellular and Subcellular Target Identification

As a member of the auxin class of compounds, 2-(5-ethyl-1H-indol-3-yl)acetic acid is expected to share cellular and subcellular targets with endogenous auxins like IAA. In plant cells, auxins are known to accumulate in the cytoplasm and the nucleus, where they exert their effects on gene expression and other cellular processes. The transport and distribution within cells and tissues are facilitated by specific transporter and binding proteins that help the compound move across cellular membranes and accumulate in particular compartments. This specific localization is crucial as it dictates the molecule's ability to interact with its targets and influence biological activity. In mammalian systems, derivatives of indole-3-acetic acid have been noted for their potential to affect cell growth, possibly through interactions with systems like adenylate cyclase and cAMP-cGMP. nih.gov

Interaction with Enzyme Active Sites and Allosteric Sites

The indole (B1671886) structure is a common motif in molecules that interact with various enzymes, either at the active site or at allosteric sites. Derivatives of indole acetic acid have demonstrated the ability to act as enzyme inhibitors.

Ectonucleotidases: Studies on indole acetic acid sulfonate derivatives have shown that they can inhibit ectonucleotidases, which are enzymes involved in nucleotide metabolism. The nature of this inhibition can be competitive, un-competitive, or non-competitive, depending on the specific derivative and the enzyme. nih.gov For instance, certain derivatives were found to be competitive inhibitors of ectonucleotidases, while others displayed un-competitive or non-competitive modes of inhibition. nih.gov

Peroxidase: The enzymatic oxidation of indole-3-acetic acid, a process catalyzed by peroxidase, can be inhibited by phenolic compounds. yorku.ca This inhibition occurs via a free-radical chain reaction mechanism. yorku.ca

Caspases: An allosteric site has been identified in caspases, a family of protease enzymes involved in apoptosis. Specific indole derivatives have been shown to bind to this site, which is distinct from the active site, and inactivate the enzyme by trapping it in a zymogen-like, catalytically incompetent conformation. nih.gov This interaction is functionally coupled to the active site, meaning binding at the allosteric site prevents substrate binding. nih.gov

EGFR and BRAF Kinases: Certain 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR and BRAF kinase pathways, which are crucial targets in cancer therapy. mdpi.com These compounds bind within the hydrophobic pocket of the enzyme's active site, forming hydrogen bonds and other interactions with key amino acid residues like Met790 and Lys745 in EGFR. mdpi.com

Table 1: Summary of Enzyme Interactions with Indole Acetic Acid Derivatives

| Enzyme Family | Type of Interaction | Mechanism of Action |

|---|---|---|

| Ectonucleotidases | Competitive, Un-competitive, Non-competitive Inhibition | Blocks enzyme activity by binding to active or other sites. nih.gov |

| Peroxidase | Inhibition | Inhibits the enzyme-catalyzed oxidation of IAA. yorku.ca |

| Caspases | Allosteric Inhibition | Binds to an allosteric site, inducing a conformational change that inactivates the enzyme. nih.gov |

| EGFR/BRAF Kinases | Active Site Inhibition | Binds to the kinase active site, blocking its function. mdpi.com |

Modulation of Gene Expression and Signaling Pathways

The primary mechanism by which this compound, as an auxin, modulates gene expression is through the nuclear auxin signaling pathway. This pathway involves a repression-derepression mechanism controlled by three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govnih.govnih.gov

At low auxin concentrations, Aux/IAA proteins bind directly to ARF transcription factors, repressing their activity. nih.govnih.gov When auxin concentrations increase, auxin acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB F-box protein and the Aux/IAA repressor. nih.gov This binding event targets the Aux/IAA protein for polyubiquitylation by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. nih.govnih.gov The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate or repress the expression of specific auxin-responsive genes. nih.gov

Auxin Response Factor (ARF) Interactions in Plant Gene Regulation

ARF transcription factors are the ultimate regulators of auxin-mediated gene expression, binding to specific DNA sequences known as auxin-responsive elements (AuxREs) in the promoters of target genes. ebi.ac.uk The interaction between ARFs and their repressors, the Aux/IAA proteins, is central to this regulation. This interaction is facilitated by conserved C-terminal domains present in both protein families. nih.govebi.ac.uk

The crystal structure of the C-terminal domain of an ARF protein revealed it to be a Phox and Bem1p (PB1) domain. nih.gov This domain possesses distinct positive and negative electrostatic surfaces that mediate directional protein-protein interactions. nih.gov The binding of Aux/IAA proteins to this domain on ARFs is sufficient to repress their transcriptional activity. It is hypothesized that the formation of higher-order oligomers of Aux/IAA and ARF proteins may be necessary for full repression, suggesting a complex regulatory mechanism beyond simple dimerization. nih.gov The degradation of Aux/IAA proteins in the presence of auxin disrupts these repressive complexes, allowing ARFs to regulate genes that control various aspects of plant growth. nih.govnih.gov

Influence on Plant Cell Division and Elongation

Auxins, including indole-3-acetic acid and its derivatives, are fundamental regulators of both cell division and cell elongation, which are the driving forces of plant growth and development. nih.govresearchgate.nettaylorandfrancis.com

According to the "acid growth theory," auxins stimulate cell elongation by activating plasma membrane proton pumps (H+-ATPases). nih.gov This action pumps protons into the cell wall space (apoplast), lowering its pH. The acidic environment activates cell wall-modifying enzymes, such as expansins, which loosen the cell wall structure. This loosening allows the cell to expand under the force of turgor pressure. nih.gov

Interestingly, different auxin compounds can have differential effects on cell division and elongation. Studies comparing 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) showed that NAA primarily stimulates cell elongation at concentrations lower than those needed for cell division. nih.gov In contrast, 2,4-D effectively promotes cell division but not elongation. nih.gov This suggests that different auxins may activate distinct downstream signaling pathways to control these two fundamental cellular processes. nih.gov

Receptor Binding and Activation/Inhibition Profiles (e.g., 5-HT4 receptor ligands, NMDA-glycine site)

While the primary role of this compound is as a plant growth regulator, the indole nucleus is a privileged scaffold in medicinal chemistry, appearing in ligands for various mammalian receptors. Indole-containing compounds have been investigated for their activity at several neuronal receptors.

Notably, research has focused on the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. nih.gov This site acts as a co-agonist site, meaning both glycine and glutamate (B1630785) must bind to activate the receptor. Antagonists at this glycine site have been explored for therapeutic potential in conditions associated with disturbed glutamate signaling. nih.govnih.gov Studies have examined various compounds, including those with indole-like structures, for their ability to act as glycine site antagonists, thereby modulating NMDA receptor activity. nih.gov

Insights into Bioavailability and Cellular Uptake Mechanisms

The ability of a compound to exert a biological effect is dependent on its bioavailability and its capacity to enter cells. Cellular uptake of molecules can occur through several energy-dependent mechanisms, broadly categorized as endocytosis. researchgate.netdovepress.com

These pathways include:

Pinocytosis: The uptake of fluids and small molecules. This can be further divided into:

Macropinocytosis: Engulfment of large amounts of extracellular fluid. dovepress.comnih.gov

Clathrin-mediated endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits. nih.govbeilstein-journals.org

Caveolae-mediated endocytosis: Uptake via small, flask-shaped invaginations of the plasma membrane called caveolae. nih.govbeilstein-journals.org

Clathrin- and caveolae-independent endocytosis: Other less-characterized pathways. nih.govbeilstein-journals.org

Phagocytosis: The engulfing of large particles, typically carried out by specialized cells like macrophages. beilstein-journals.org

The specific pathway used for uptake depends on the physicochemical properties of the molecule (such as size, charge, and surface chemistry) and the cell type. nih.gov In plants, the uptake of auxins like this compound is not left to passive diffusion but is mediated by specific influx and efflux carrier proteins that control its movement across cell membranes.

Table 2: General Cellular Uptake Mechanisms

| Pathway | Description | Key Features |

|---|---|---|

| Macropinocytosis | Non-specific uptake of large volumes of extracellular fluid into vesicles called macropinosomes. nih.gov | Actin-driven; forms large protrusions. dovepress.comnih.gov |

| Clathrin-mediated endocytosis | Receptor-mediated uptake into clathrin-coated vesicles. beilstein-journals.org | Highly studied; essential for uptake of many molecules. beilstein-journals.org |

| Caveolae-mediated endocytosis | Uptake through flask-shaped membrane pits called caveolae. beilstein-journals.org | Involves the protein caveolin. |

| Phagocytosis | Engulfment of large particles (>0.5 µm) such as bacteria or cell debris. beilstein-journals.org | Primarily performed by specialized immune cells. dovepress.com |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(5-ethyl-1H-indol-3-yl)acetic acid. Through ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like HSQC and HMBC, every atom in the molecule can be mapped, confirming its constitution and connectivity.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the ethyl group, the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetic acid side chain, and the N-H proton of the indole. The ethyl group typically appears as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons. The aromatic protons show distinct splitting patterns based on their position and coupling with each other.

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for the two carbons of the ethyl group, the eight carbons of the indole core, the methylene carbon of the side chain, and the carbonyl carbon of the carboxylic acid, which appears significantly downfield.

Expected ¹H and ¹³C NMR Chemical Shifts While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of indole-3-acetic acid (IAA) and related substituted indoles. nih.govpitt.eduhmdb.caresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| NH | ~8.1 (broad s) | - |

| C2-H | ~7.2 (s) | ~123 |

| CH₂ -COOH | ~3.7 (s) | ~31 |

| C H₂-C OOH | - | ~178 |

| C4-H | ~7.5 (d) | ~118 |

| C 5-CH₂CH₃ | - | ~136 |

| C5-C H₂CH₃ | ~2.8 (q) | ~29 |

| C5-CH₂C H₃ | ~1.3 (t) | ~16 |

| C6-H | ~7.0 (dd) | ~121 |

| C7-H | ~7.3 (s) | ~111 |

| Indole Carbons | - | C3(~108), C3a(~127), C5(~136), C7a(~135) |

Note: Predicted values are estimates. Actual shifts can vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₃NO₂), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. In LC-MS analysis, the compound is typically ionized using electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 204.2.

Fragmentation Analysis using tandem mass spectrometry (MS/MS) provides a structural fingerprint. The most characteristic fragmentation of indole-3-acetic acids is the loss of the carboxylic acid group (–COOH) from the side chain. massbank.eunist.govmassbank.eu For this compound, collision-induced dissociation (CID) of the precursor ion (m/z 204) would be expected to yield a major product ion at m/z 158. This corresponds to the loss of 46 Da (HCOOH) or 45 Da (•COOH radical) followed by hydrogen rearrangement, resulting in a stable quinolinium-type ion. This fragmentation pattern is diagnostic for this class of compounds. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Description |

| Molecular Formula | C₁₂H₁₃NO₂ | - |

| Molecular Weight | 203.24 g/mol | - |

| [M+H]⁺ (Protonated Molecule) | ~204.097 | The molecule with an added proton, observed in positive mode ESI-MS. |

| Major Fragment Ion | ~158.096 | Resulting from the loss of the acetic acid side chain (decarboxylation). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H (Carboxylic Acid) | Stretch | 3300–2500 | Broad, Strong |

| N–H (Indole) | Stretch | 3400–3300 | Medium |

| C–H (Aromatic) | Stretch | 3100–3000 | Medium |

| C–H (Aliphatic) | Stretch | 3000–2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1725–1700 | Strong |

| C=C (Aromatic) | Stretch | 1600–1450 | Medium |

Note: These are typical ranges. The exact position and intensity of peaks can be influenced by the molecular environment and sample state (e.g., solid vs. liquid).

X-ray Crystallography for Three-Dimensional Structure Determination and Intermolecular Interactions (e.g., hydrogen bonding)

An X-ray crystal structure would definitively confirm the planarity of the bicyclic indole ring system. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing. A key feature would be extensive hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O–H) and acceptor (C=O), and it would likely form dimeric structures with neighboring molecules. The indole N–H group also acts as a hydrogen bond donor, potentially interacting with the carboxyl group of another molecule, leading to the formation of complex one-, two-, or three-dimensional networks in the crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized this compound and to measure its concentration in various samples.

A common method for the analysis of indole acetic acids involves Reversed-Phase HPLC (RP-HPLC) . ksu.edu.saresearchgate.netacademicjournals.org In this setup, a nonpolar stationary phase (typically a C8 or C18 column) is used with a polar mobile phase. The mobile phase often consists of a gradient mixture of water (acidified with formic acid or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent like methanol (B129727) or acetonitrile. nih.govscispace.commdpi.comnih.gov

Due to the presence of the nonpolar ethyl group, this compound is more hydrophobic than its parent compound, indole-3-acetic acid (IAA). Consequently, it would interact more strongly with the C18 stationary phase, resulting in a longer retention time compared to IAA under identical chromatographic conditions.

Purity assessment is performed by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis is typically achieved using an external standard method, where a calibration curve is constructed by plotting the peak areas of known concentrations of a pure standard against their concentrations. ksu.edu.sajasco-global.comyoutube.com The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Interactive Data Table: Typical RP-HPLC Conditions for Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution | Gradient (e.g., starting with a low percentage of B, increasing over time) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV (at ~280 nm) or Fluorescence (Excitation: ~280 nm, Emission: ~350 nm) |

| Retention Time | Expected to be greater than that of Indole-3-acetic acid (IAA) |

Advanced Chromatographic Techniques for Metabolite Profiling

To study the role of this compound in biological systems, especially as an auxin analog or metabolite, advanced chromatographic techniques are employed. nih.govchemimpex.commdpi.comUltra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap MS, is the state-of-the-art platform for metabolite profiling. nih.govresearchgate.netnih.govfrontiersin.orgnih.gov

UHPLC systems use columns with smaller particles (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. youtube.com When coupled to an HRMS detector, this setup allows for the simultaneous detection and quantification of a wide range of metabolites in a complex biological extract (a process known as metabolomics or, more specifically for auxins, "auxinomics"). nih.govnih.govresearchgate.net

In a metabolite profiling study, this compound would be identified based on two key parameters: its precise retention time from the UHPLC separation and its accurate mass-to-charge ratio (m/z) from the HRMS detector. nih.gov Confirmation of its identity is achieved by comparing these data to an authentic chemical standard. Furthermore, MS/MS fragmentation spectra can be generated and matched against a spectral library or the standard to provide the highest level of confidence in identification. nih.gov This powerful combination enables researchers to trace the metabolic fate of the compound and understand its impact on broader metabolic networks within an organism. frontiersin.org

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity